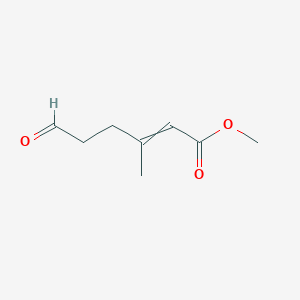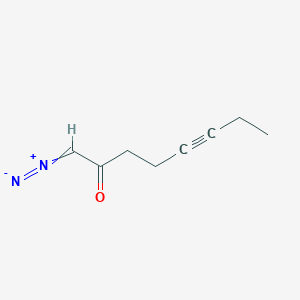
Dicyclopentylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopentylmercury is an organomercury compound with the chemical formula ( \text{C}{10}\text{H}{18}\text{Hg} ) It is characterized by the presence of two cyclopentyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclopentylmercury can be synthesized through the reaction of cyclopentylmagnesium bromide with mercuric chloride. The reaction typically proceeds as follows: [ \text{2 C}_5\text{H}_9\text{MgBr} + \text{HgCl}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Hg} + \text{2 MgBrCl} ] This reaction is carried out under an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis generally involves the use of organomagnesium reagents (Grignard reagents) and mercuric salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dicyclopentylmercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and cyclopentane.
Reduction: Reduction reactions can convert this compound to elemental mercury and cyclopentane.
Substitution: The cyclopentyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and cyclopentane.
Reduction: Elemental mercury and cyclopentane.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Dicyclopentylmercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studies on the toxicity and biological effects of organomercury compounds often involve this compound.
Medicine: Research into the potential therapeutic uses and toxicological impacts of organomercury compounds includes this compound.
Industry: It is used in the development of materials and catalysts that involve mercury-containing compounds.
Mechanism of Action
The mechanism by which dicyclopentylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, disrupting their function and leading to toxic effects. The pathways involved include the inhibition of enzyme activity and interference with cellular processes.
Comparison with Similar Compounds
Diphenylmercury: Another organomercury compound with two phenyl groups instead of cyclopentyl groups.
Dimethylmercury: Contains two methyl groups attached to mercury.
Diethylmercury: Contains two ethyl groups attached to mercury.
Uniqueness: Dicyclopentylmercury is unique due to the presence of cyclopentyl groups, which impart different chemical and physical properties compared to other organomercury compounds. Its reactivity and applications can vary significantly from those of diphenylmercury, dimethylmercury, and diethylmercury.
Properties
CAS No. |
23786-94-9 |
|---|---|
Molecular Formula |
C10H18Hg |
Molecular Weight |
338.84 g/mol |
IUPAC Name |
dicyclopentylmercury |
InChI |
InChI=1S/2C5H9.Hg/c2*1-2-4-5-3-1;/h2*1H,2-5H2; |
InChI Key |
SMOMRVWKHSXRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)[Hg]C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


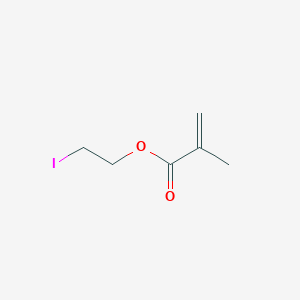
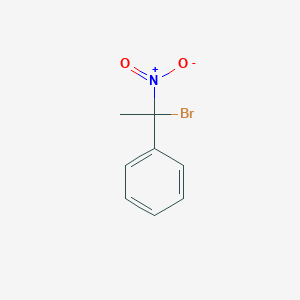

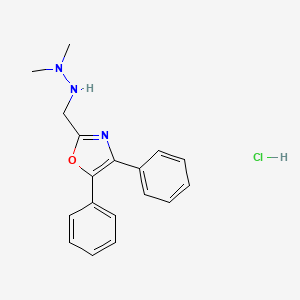
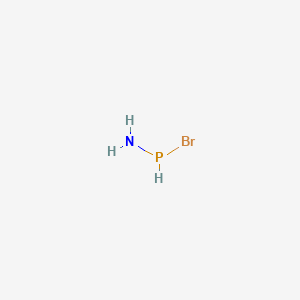
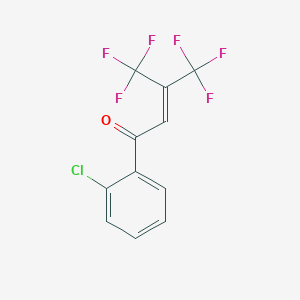

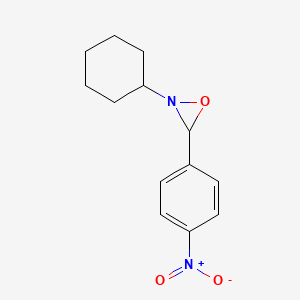
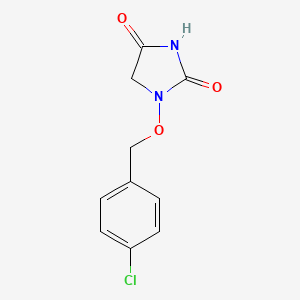

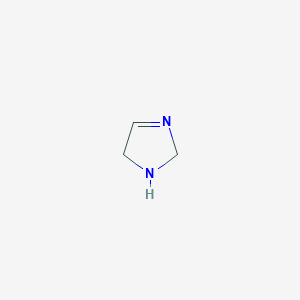
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
